AN0128 (CAS 872044-70-7), also known as CRM-0005 or ONT-0001, is a highly engineered borinic acid picolinate ester that functions as a dual-action antibacterial and anti-inflammatory agent[1]. Unlike simple boron salts, this compound is specifically designed to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) while simultaneously exhibiting potent biocidal activity against Gram-positive bacteria such as Staphylococcus aureus and Propionibacterium acnes . For industrial and pharmaceutical procurement, AN0128 represents a high-value active pharmaceutical ingredient (API) capable of replacing complex, multi-component mixtures of traditional NSAIDs and broad-spectrum antibiotics in dermatological and mucosal formulations.
Procurement teams may attempt to substitute AN0128 with simple boron sources (e.g., boric acid or borax) or by co-formulating a generic NSAID (like Ketorolac) with a commercial biocide (like Triclosan). These generic substitutions fail on multiple fronts. Simple boron salts lack the targeted lipophilicity and high-affinity cytokine binding of AN0128's picolinate ester structure, requiring massive, potentially toxic concentrations (mg/mL range) to achieve basic antibacterial effects [1]. Furthermore, attempting to replicate AN0128's dual-action profile by mixing an NSAID and a biocide introduces severe formulation complexities, including differential skin penetration rates, cross-reactivity, and broader off-target microbiome disruption [2]. AN0128 provides a synchronized, single-molecule solution that ensures stable, predictable pharmacokinetics without the R&D overhead of multi-API stabilization.
When selecting a boron-based antimicrobial, simple precursors like boric acid require high concentrations to achieve efficacy, often exhibiting MICs of 64 µg/mL to >3.8 mg/mL against S. aureus [1]. In contrast, the engineered borinic acid picolinate ester AN0128 achieves profound antibacterial activity at sub-microgram levels. Quantitative assays demonstrate AN0128 yields an MIC of 1.0 µg/mL against S. aureus and 0.3 µg/mL against P. acnes . This massive increase in potency allows formulators to achieve sterility and targeted bacterial eradication at a fraction of the mass required for basic boron salts.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
| Target Compound Data | 1.0 µg/mL (AN0128) |
| Comparator Or Baseline | 64 µg/mL to >3800 µg/mL (Boric Acid) |
| Quantified Difference | >60-fold to >3800-fold increase in antibacterial potency |
| Conditions | In vitro antimicrobial susceptibility testing |
Enables ultra-low-dose formulation in topical dermatologicals, minimizing bulk chemical requirements and reducing toxicity risks associated with high-concentration boron.
In procurement for mucosal or dental therapeutics, active agents are often benchmarked against established commercial biocides like Triclosan. In a ligature-induced experimental periodontitis model, topical application of 1% AN0128 outperformed a standard Triclosan-containing toothpaste. Specifically, AN0128 treatment resulted in a 33% greater increase in alveolar bone volume and a 47% greater decrease in bone loss compared to the Triclosan baseline [1]. This demonstrates that AN0128's dual-action mechanism provides superior tissue preservation over purely biocidal commercial standards.
| Evidence Dimension | Alveolar bone volume and bone loss reduction |
| Target Compound Data | 1% AN0128 topical application |
| Comparator Or Baseline | Triclosan-containing toothpaste (commercial standard) |
| Quantified Difference | 33% increase in bone volume and 47% greater decrease in bone loss vs. Triclosan |
| Conditions | In vivo ligature-induced experimental periodontitis rat model |
Proves superior efficacy over standard commercial biocides in tissue-destructive inflammatory models, justifying its selection for advanced mucosal therapeutics.
A critical challenge in dermatological formulation is suppressing inflammation without broadly compromising the local immune response. At 10 μM, AN0128 strongly inhibits the release of primary pro-inflammatory cytokines, specifically TNF-α and IL-1β, in human peripheral blood mononuclear cells (PBMCs) . Crucially, it shows zero inhibition of IFN-γ or IL-4 release . This selective blockade differentiates AN0128 from broad-spectrum immunosuppressants that indiscriminately downregulate all cytokine pathways, preserving essential Th1/Th2 immune functions.
| Evidence Dimension | Cytokine release inhibition in PBMCs |
| Target Compound Data | Strong inhibition of TNF-α and IL-1β (at 10 μM) |
| Comparator Or Baseline | IFN-γ and IL-4 release (internal baseline) |
| Quantified Difference | Complete selectivity for TNF-α/IL-1β over IFN-γ/IL-4 |
| Conditions | Human peripheral blood mononuclear cells (PBMCs), 24-48 hours |
Ensures targeted anti-inflammatory action without broad immunosuppression, crucial for maintaining local immune defense in infection-prone dermatological applications.
Formulators often rely on NSAIDs like Ketorolac to manage severe local inflammation, but these lack intrinsic antibacterial properties. In vivo studies demonstrate that 1% AN0128 matches the anti-inflammatory and bone-preserving efficacy of Ketorolac, yielding a 38-44% decrease in bone loss and a 42% reduction in gingival inflammation[1]. By achieving parity with a dedicated NSAID while simultaneously delivering sub-microgram antibacterial activity, AN0128 eliminates the need to procure and co-formulate two separate active pharmaceutical ingredients.
| Evidence Dimension | Reduction in bone loss and gingival inflammation |
| Target Compound Data | 1% AN0128 (38-44% bone loss reduction, 42% inflammation reduction) |
| Comparator Or Baseline | Ketorolac (NSAID) |
| Quantified Difference | Statistical parity in anti-inflammatory efficacy, plus added antibacterial action |
| Conditions | In vivo ligature-induced experimental periodontitis rat model |
Allows formulators to replace multi-component NSAID/antibiotic mixtures with a single dual-action API, streamlining manufacturing and stability testing.
Because AN0128 achieves sub-microgram MICs against skin pathogens like S. aureus while selectively inhibiting TNF-α , it is the ideal single-molecule API for atopic dermatitis creams. Procuring AN0128 allows formulators to avoid the stability and regulatory hurdles of combining separate topical antibiotics and corticosteroids.
In dental material procurement, AN0128 is uniquely suited for subgingival irrigants and medicated gels. Its proven ability to increase alveolar bone volume by 33% more than commercial Triclosan formulations [1] makes it a superior active ingredient for reversing tissue-destructive periodontitis.
With an exceptional MIC of 0.3 µg/mL against P. acnes , AN0128 is highly effective for anti-acne formulations. It replaces the need for high-concentration benzoyl peroxide or generic boric acid, reducing the risk of skin irritation while simultaneously calming local inflammation via IL-1β suppression.